molecular formula C10H13FN2O B1485500 1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol CAS No. 2167422-97-9

1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol

Cat. No. B1485500
CAS RN: 2167422-97-9
M. Wt: 196.22 g/mol
InChI Key: WZLXQOYDKGFCCA-UHFFFAOYSA-N
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Description

1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol, or 5-Fluoro-2-imino-1,2-dihydropyridin-1-ylmethylcyclobutan-1-ol, is an organic compound with a wide range of applications in scientific research. It is a cyclic organic compound, meaning it has a ring-like structure, with a five-membered ring of carbon atoms, and one nitrogen atom. It has a molecular formula of C7H9FN2O and a molecular weight of 146.16 g/mol. 5-Fluoro-2-imino-1,2-dihydropyridin-1-ylmethylcyclobutan-1-ol has been studied for its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Cyclobutane Derivatives in Medicinal Chemistry

Cyclobutane derivatives, including those with fluoro and dihydropyridine motifs, often exhibit significant biological activity, making them valuable in medicinal chemistry research. For example, Schiff base ligands containing cyclobutane rings have been synthesized and shown to possess antimicrobial activity against various microorganisms (Cukurovalı et al., 2002). Such studies underscore the potential of cyclobutane derivatives in developing new therapeutic agents.

Structural Studies and Crystallography

The crystal structures of compounds related to the target molecule can provide valuable insights into their chemical behavior and interaction potentials. For instance, studies on uracil derivatives have utilized X-ray diffraction to reveal their structural characteristics and interactions, such as hydrogen bonding patterns, which are crucial for understanding their biological activities (Yao et al., 2013). These findings are relevant to the study of similar compounds, including the one of interest, by illustrating how structural features can impact function.

Photochemical Reactions and Material Science

Compounds with cyclobutane cores are also explored for their photochemical properties, which can be harnessed in material science and synthetic chemistry. For example, the study of photochemical [2+2] cycloaddition reactions has shown the efficiency of certain cyclobutane derivatives in forming cyclobutanes and cyclobutenes, which are valuable in various synthetic applications (Booker‐Milburn et al., 1996). This research highlights the potential use of the compound for synthesizing new materials or as intermediates in organic synthesis.

Coordination Chemistry and Molecular Surgery

Innovative approaches in coordination chemistry demonstrate the use of cyclobutane-containing compounds for precise molecular transformations. For example, coordination polymer-mediated molecular surgery has been utilized for the stereoselective production of cyclobutane isomers, showcasing the compound's utility in advanced synthetic methodologies (Wang et al., 2022). Such applications illustrate the potential for utilizing compounds with cyclobutane motifs in sophisticated chemical syntheses and materials engineering.

properties

IUPAC Name

1-[(5-fluoro-2-iminopyridin-1-yl)methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c11-8-2-3-9(12)13(6-8)7-10(14)4-1-5-10/h2-3,6,12,14H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLXQOYDKGFCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN2C=C(C=CC2=N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
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1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 3
1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 4
1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 5
1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol
Reactant of Route 6
1-[(5-Fluoro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol

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